2-chloro-N'-[4-(4-pentylcyclohexyl)benzoyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N’-[4-(4-pentylcyclohexyl)benzoyl]benzohydrazide is an organic compound with the molecular formula C25H31ClN2O2. This compound is part of the hydrazide family, which is known for its diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-[4-(4-pentylcyclohexyl)benzoyl]benzohydrazide typically involves the reaction of 4-(4-pentylcyclohexyl)benzoyl chloride with 2-chlorobenzohydrazide. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-[4-(4-pentylcyclohexyl)benzoyl]benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N’-[4-(4-pentylcyclohexyl)benzoyl]benzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers
Mechanism of Action
The mechanism of action of 2-chloro-N’-[4-(4-pentylcyclohexyl)benzoyl]benzohydrazide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N’-[4-(4-pentylcyclohexyl)benzoyl]benzohydrazide
- 4-chloro-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
- 4-chloro-N’-[4-(4-methylbenzyl)oxy]benzylidene]benzohydrazide
Uniqueness
2-chloro-N’-[4-(4-pentylcyclohexyl)benzoyl]benzohydrazide is unique due to its specific structural features, such as the presence of a pentylcyclohexyl group, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specific applications in material science and medicinal chemistry .
Properties
Molecular Formula |
C25H31ClN2O2 |
---|---|
Molecular Weight |
427.0 g/mol |
IUPAC Name |
2-chloro-N'-[4-(4-pentylcyclohexyl)benzoyl]benzohydrazide |
InChI |
InChI=1S/C25H31ClN2O2/c1-2-3-4-7-18-10-12-19(13-11-18)20-14-16-21(17-15-20)24(29)27-28-25(30)22-8-5-6-9-23(22)26/h5-6,8-9,14-19H,2-4,7,10-13H2,1H3,(H,27,29)(H,28,30) |
InChI Key |
GEBPRJSHBWKMQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.